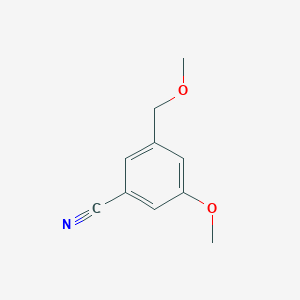
Benzonitrile, 3-methoxy-5-(methoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzonitrile, 3-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring methoxy and methoxymethyl substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-methoxy-5-(methoxymethyl)- typically involves the reaction of 3-methoxy-5-methylbenzonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The general reaction scheme is as follows:
3-Methoxy-5-methylbenzonitrile+Methoxymethyl chlorideNaHBenzonitrile, 3-methoxy-5-(methoxymethyl)-
Industrial Production Methods
Industrial production of Benzonitrile, 3-methoxy-5-(methoxymethyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzonitrile, 3-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-methoxymethyl-benzaldehyde or 3-methoxy-5-methoxymethyl-benzoic acid.
Reduction: Formation of 3-methoxy-5-methoxymethyl-benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzonitrile, 3-methoxy-5-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzonitrile, 3-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its methoxy and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
3-Methoxybenzonitrile: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
3-Methoxy-5-methylbenzonitrile: Lacks the methoxymethyl group, resulting in different chemical and physical properties.
4-Methoxybenzonitrile: Substitution pattern differs, leading to variations in reactivity and applications.
Uniqueness
Benzonitrile, 3-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. Its unique structure allows for a wide range of chemical modifications and applications in various fields of research.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
3-methoxy-5-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-7-9-3-8(6-11)4-10(5-9)13-2/h3-5H,7H2,1-2H3 |
InChIキー |
GIPVEODFQLOGDU-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=CC(=C1)OC)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














